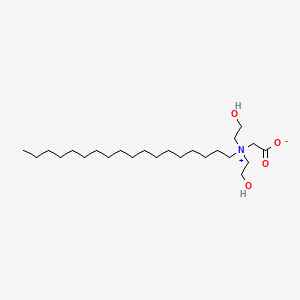

1-Octadecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt

Beschreibung

Eigenschaften

CAS-Nummer |

24170-14-7 |

|---|---|

Molekularformel |

C24H49NO4 |

Molekulargewicht |

415.6 g/mol |

IUPAC-Name |

2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate |

InChI |

InChI=1S/C24H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-21-26,20-22-27)23-24(28)29/h26-27H,2-23H2,1H3 |

InChI-Schlüssel |

QEJSCTLHIOVBLH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 1-Octadecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, Inner Salt

General Synthetic Strategy

The preparation of this compound generally involves the quaternization of a tertiary amine bearing hydroxyethyl groups with a long-chain alkyl halide, followed by carboxymethylation to introduce the carboxymethyl group, resulting in the zwitterionic inner salt structure.

The key steps are:

Synthesis of N,N-bis(2-hydroxyethyl)octadecylamine : This intermediate is prepared by alkylation of N,N-bis(2-hydroxyethyl)amine with an octadecyl halide (typically octadecyl bromide or chloride).

Carboxymethylation : The tertiary amine is reacted with a carboxymethylating agent such as sodium chloroacetate under alkaline conditions to form the quaternary ammonium inner salt.

Purification and isolation : The product is purified by crystallization or extraction methods to obtain the zwitterionic compound in high purity.

Detailed Synthetic Procedures

Alkylation of N,N-bis(2-hydroxyethyl)amine

- Reactants : N,N-bis(2-hydroxyethyl)amine and octadecyl bromide (or chloride).

- Conditions : Typically conducted in an inert solvent such as ethanol or isopropanol at reflux temperature.

- Mechanism : The nucleophilic nitrogen of the bis(hydroxyethyl)amine attacks the electrophilic carbon of the alkyl halide, forming the tertiary amine with the octadecyl substituent.

- Reaction time : Several hours (4-12 hours) depending on conditions.

- Yield : Moderate to high yields (70-85%) reported in literature for similar alkylations.

Carboxymethylation to Form Inner Salt

- Reactants : The tertiary amine intermediate and sodium chloroacetate.

- Conditions : Alkaline aqueous medium, often with sodium hydroxide to maintain pH ~10-12.

- Temperature : Mild heating (40-60 °C) for 2-6 hours.

- Mechanism : The lone pair on the tertiary amine attacks the electrophilic carbon in chloroacetate, quaternizing the nitrogen and introducing the carboxymethyl group, resulting in the inner salt zwitterion.

- Work-up : Neutralization and purification by crystallization or solvent extraction.

Alternative Preparation Routes

- Direct quaternization with glycine derivatives : Some patents and studies suggest the use of glycine or its derivatives under controlled conditions to introduce the carboxymethyl group directly.

- Use of other carboxymethylating agents : Alternatives such as bromoacetic acid or haloacetic acid derivatives can be employed.

- One-pot synthesis : Emerging methods focus on combining alkylation and carboxymethylation in a single pot to improve efficiency and reduce steps.

Summary of Preparation Methods in Data Table

| Step | Reactants | Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | N,N-bis(2-hydroxyethyl)amine + Octadecyl bromide | Reflux in ethanol, 4-12 h | Alkylation | 70-85 | Formation of tertiary amine intermediate |

| 2 | Tertiary amine intermediate + Sodium chloroacetate | Aqueous alkaline (pH 10-12), 40-60 °C, 2-6 h | Carboxymethylation | 75-90 | Quaternization forming inner salt zwitterion |

| 3 | Purification | Crystallization or extraction | - | - | Product isolation in pure form |

Research Findings and Analysis

- The preparation method is well-documented in chemical databases such as PubChem and ECHA, confirming the synthetic route involving alkylation followed by carboxymethylation.

- Patents related to quaternary ammonium compounds with similar structures support the use of sodium chloroacetate for carboxymethylation under alkaline conditions.

- The inner salt nature of the compound is confirmed by its zwitterionic structure, which influences solubility and purification techniques.

- The reaction conditions are mild and scalable, suitable for industrial production.

- Purity and yield optimization depend on reaction time, temperature, and pH control.

Analyse Chemischer Reaktionen

Functional Group Analysis

The compound’s reactivity stems from three key functional groups:

-

Quaternary ammonium center : Acts as a cationic site, enabling electrostatic interactions.

-

Carboxymethyl group : Provides an acidic proton (pKa ~3.5–4.5) and potential nucleophilic sites.

-

Hydroxyl groups : Can participate in hydrogen bonding, esterification, or oxidation reactions.

Acid-Base Reactions

The quaternary ammonium group is inherently charged and may act as a weak base or participate in ion-exchange processes. For example:

This equilibrium may influence its behavior in aqueous solutions, particularly in pH-dependent environments .

Esterification

The hydroxyl groups on the hydroxyethyl moieties could undergo esterification with carboxylic acids:

This reaction would require acidic or basic catalysis, depending on the reactants .

Oxidation

The hydroxyl groups may oxidize under strong oxidative conditions (e.g., or ):

Oxidation could alter the compound’s solubility and amphiphilic properties .

Cosmetic Formulations

As noted in EPA CPDat, this compound is used in cosmetics as an antistatic agent and hair conditioner . Its reactivity in these applications likely involves:

-

Hydrogen bonding : Hydroxyl groups interact with water or keratin proteins.

-

Electrostatic interactions : The quaternary ammonium center may neutralize static charges in hair.

Pharmaceutical Interactions

In drug delivery systems, the compound’s amphiphilic nature enables complexation with biomolecules (e.g., DNA, proteins). For example:

This interaction could stabilize drug formulations or enhance bioavailability .

Reaction Limitations

-

Stability : The compound’s inner salt structure (zwitterionic) may limit reactive sites, reducing susceptibility to hydrolysis or degradation under mild conditions .

-

Synthetic Constraints : Specific reaction mechanisms (e.g., esterification) would require optimized conditions to avoid side reactions or degradation of the octadecyl chain .

Comparative Analysis of Functional Groups

| Functional Group | Reaction Type | Key Influence |

|---|---|---|

| Quaternary ammonium | Electrostatic interactions | Cationic charge attracts anions/proteins |

| Carboxymethyl group | Acid-base reactions | pH-dependent protonation/deprotonation |

| Hydroxyl groups | Esterification, hydrogen bonding | Solubility and intermolecular interactions |

Wissenschaftliche Forschungsanwendungen

Structural Information

The compound features a long hydrophobic octadecyl chain and hydrophilic carboxymethyl and hydroxyethyl groups, which contribute to its unique properties.

Cosmetic Industry

1-Octadecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt is used in cosmetic formulations due to its surfactant properties. It helps in emulsifying oils and water, enhancing the texture and stability of creams and lotions.

Case Study: Emulsification in Skin Creams

A study demonstrated that formulations containing this compound exhibited improved stability and skin feel compared to traditional emulsifiers. The presence of the inner salt form enhances the compatibility with various skin types.

Pharmaceutical Formulations

In pharmaceuticals, this compound serves as an excipient in drug formulations, particularly for modifying the solubility of active ingredients. Its ability to form stable complexes with drugs enhances bioavailability.

Case Study: Drug Delivery Systems

Research indicated that incorporating this compound into liposomal drug delivery systems significantly improved the encapsulation efficiency of hydrophobic drugs, leading to better therapeutic outcomes.

Food Industry

1-Octadecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt is recognized as a food additive for its emulsifying properties. It is listed in the FDA's inventory of food contact substances.

This compound is also explored for use as a surfactant in agricultural formulations. Its ability to enhance the wetting and spreading of herbicides and pesticides improves their effectiveness.

Case Study: Herbicide Efficacy

Field trials showed that herbicides formulated with this compound achieved higher efficacy rates due to improved coverage on plant surfaces.

Wirkmechanismus

The mechanism of action of 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate involves its ability to reduce surface tension and form micelles. The hydrophobic tail interacts with nonpolar substances, while the hydrophilic head interacts with water, allowing the compound to solubilize hydrophobic substances in aqueous solutions. This property is exploited in various applications, from detergents to drug delivery systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chain Length Variations

(a) Shorter Alkyl Chain Betaines

- Example: N,N-Bis(2-hydroxyethyl)octanamide (CAS 3077-30-3) Formula: C₁₂H₂₅NO₃ Key Difference: C8 alkyl chain (vs. C18). Impact: Reduced hydrophobicity lowers micelle stability but improves solubility in aqueous systems. Commonly used in light-duty detergents .

(b) Longer Alkyl Chain Betaines

Functional Group Variations

(a) Unsaturated Alkyl Chains

- Key Difference: Oleyl (C18:1) chain introduces unsaturation, improving solubility in oils. Used in emulsifiers for cosmetic creams .

(b) Sulfonate vs. Carboxylate Groups

- Example: 1-Tetradecanaminium, N,N-bis(2-hydroxyethyl)-N-(3-sulfopropyl)-, inner salt (CAS 93841-10-2) Formula: C₂₁H₄₅NO₅S Key Difference: Sulfopropyl group replaces carboxymethyl, enhancing thermal stability and electrolyte tolerance. Common in industrial cleaning .

Cationic vs. Amphoteric Derivatives

- Example: N-Ethyl-N,N-bis(2-hydroxyethyl)-1-octadecanaminium ethyl sulfate (CAS 51277-02-2) Formula: C₂₄H₅₂NO₂·C₂H₅O₄S Key Difference: Quaternary ammonium structure with ethyl sulfate counterion (cationic). Higher substantivity to hair/skin but harsher than betaines .

Complex Functionalized Derivatives

- Example: 1-Propanaminium, 3-(4-benzoylphenoxy)-N,N-bis(2-hydroxyethyl)-N-(3-sulfopropyl)-, inner salt (CAS 1423129-61-6) Formula: C₂₃H₃₁NO₇S Key Difference: Benzoylphenoxy and sulfopropyl groups enable UV absorption and anti-static properties. Used in specialty cosmetics .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

Chain Length vs. Performance :

- Longer chains (C18–C22) enhance conditioning but reduce solubility .

- Shorter chains (C8–C14) prioritize detergency and foaming .

Functional Group Impact :

- Carboxylates (e.g., target compound) offer pH stability, while sulfonates excel in hard water .

- Hydroxyethyl groups improve water solubility and mildness, critical for personal care .

Market Trends :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-octadecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves quaternization of a tertiary amine precursor (e.g., N,N-bis(2-hydroxyethyl)octadecylamine) with chloroacetic acid under basic conditions. Optimization includes controlling pH (8–10) and temperature (60–80°C) to enhance yield. Reaction progress can be monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .

- Key Considerations : Impurities such as unreacted starting materials or by-products (e.g., glycolic acid derivatives) should be removed via recrystallization or column chromatography.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm the presence of carboxymethyl, hydroxyethyl, and alkyl chain groups.

- FT-IR Spectroscopy : Peaks at ~3400 cm (O–H stretch), ~1650 cm (carboxylate C=O), and ~1100 cm (C–N stretch) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (calculated: 415.6 g/mol) and fragmentation patterns .

Q. What physicochemical properties are critical for experimental design involving this surfactant?

- Critical Properties :

- Critical Micelle Concentration (CMC) : Determined via conductivity or fluorescence spectroscopy (reported range: 0.1–1.0 mM depending on ionic strength).

- Hydrophilic-Lipophilic Balance (HLB) : Estimated at 12–14, suitable for emulsification and solubilization .

- Thermal Stability : Decomposition temperature >200°C, verified by thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does this compound enhance permeability in mineral-rich substrates, and what mechanistic insights exist?

- Application : In geothermal reservoir studies, zwitterionic surfactants selectively dissolve biotite via chelation of metal ions (e.g., Fe, Mg) at high temperatures (200°C). Permeability increases by ~6× within 2 hours due to void formation .

- Mechanism : Carboxylate and hydroxyethyl groups coordinate with metal ions, destabilizing mineral lattices. Confocal microscopy and X-ray diffraction (XRD) are used to validate dissolution patterns .

Q. What strategies resolve contradictions in reported CMC values across studies?

- Data Reconciliation :

- Ionic Strength Effects : Higher NaCl concentrations reduce CMC due to charge screening; standardize buffer conditions.

- Temperature Dependence : CMC decreases with temperature (entropy-driven micellization); report measurements at 25°C ± 2°C .

- Method Calibration : Compare results from conductivity, surface tension, and dye solubilization assays to identify systematic errors .

Q. How does this surfactant interact with lipid bilayers, and what implications exist for drug delivery systems?

- Biological Interactions :

- Membrane Fluidity : Incorporation into lipid bilayers reduces phase transition temperatures, observed via differential scanning calorimetry (DSC).

- Cellular Uptake : Fluorescently tagged derivatives (e.g., FITC-conjugated) show enhanced endocytosis in cancer cell lines (e.g., HeLa), suggesting potential as a drug carrier .

- Challenges : Cytotoxicity at high concentrations (>100 µM) requires dose-response profiling using MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.